Cas no 1603515-58-7 (1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-)

1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-
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- インチ: 1S/C11H9ClO4/c1-11(10(14)15)5-6-3-2-4-7(12)8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: QDYNOHJQGOSQAA-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C(O)=O)OC(=O)C2=C(Cl)C=CC=C2C1
1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397574-0.05g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 0.05g |
$792.0 | 2023-05-24 | ||
Enamine | EN300-397574-0.5g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 0.5g |
$905.0 | 2023-05-24 | ||
Enamine | EN300-397574-2.5g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 2.5g |
$1848.0 | 2023-05-24 | ||
Enamine | EN300-397574-1.0g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 1g |
$943.0 | 2023-05-24 | ||
Enamine | EN300-397574-10.0g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 10g |
$4052.0 | 2023-05-24 | ||
Enamine | EN300-397574-0.25g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 0.25g |
$867.0 | 2023-05-24 | ||
Enamine | EN300-397574-0.1g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 0.1g |
$829.0 | 2023-05-24 | ||
Enamine | EN300-397574-5.0g |
8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |
1603515-58-7 | 5g |
$2732.0 | 2023-05-24 |
1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 関連文献
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-に関する追加情報
1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo
The compound with CAS No. 1603515-58-7, known as 1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzopyrans, which are aromatic heterocyclic compounds with a fused benzene ring and a pyran ring. The presence of the carboxylic acid group at position 3 and the oxo group at position 1 introduces unique functional properties to this molecule.
Recent studies have highlighted the potential of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The 8-chloro substitution in this compound is particularly interesting as it may enhance the molecule's stability and bioavailability. Additionally, the 3-methyl group contributes to the molecule's hydrophobicity, which could be advantageous in designing drugs with improved membrane permeability.
The synthesis of 1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo involves a multi-step process that typically begins with the preparation of a suitable benzopyran precursor. Researchers have explored various methodologies to optimize the synthesis pathway, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have significantly improved the yield and purity of the compound.
In terms of applications, this compound has shown promise in preliminary biological assays. For instance, studies conducted in vitro have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways. Furthermore, its antioxidant properties have been evaluated using standard assays such as the DPPH radical scavenging assay, where it exhibited significant activity compared to established antioxidants.
One of the most exciting developments involving this compound is its potential use in targeted drug delivery systems. Researchers are investigating its ability to serve as a carrier for hydrophobic drugs due to its amphiphilic nature. This property could enhance the efficacy of drug delivery while reducing side effects.
From an environmental perspective, understanding the degradation pathways of benzopyran derivatives is crucial for assessing their ecological impact. Recent research has focused on photodegradation studies under UV light, revealing that this compound undergoes rapid decomposition under such conditions. This finding is significant for industries involved in large-scale production and disposal of such compounds.
In conclusion, 1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo represents a valuable addition to the arsenal of organic compounds with potential applications in medicine and materials science. Continued research into its synthesis, biological activity, and environmental behavior will undoubtedly unlock further insights into its utility and optimization.
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